Aripiprazole Impurity 3
Overview
Description
Aripiprazole Impurity 3 is a chemical compound that is often encountered as a byproduct in the synthesis of Aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. The presence of impurities in pharmaceutical compounds is a critical aspect of drug safety and efficacy, necessitating thorough analysis and control.
Scientific Research Applications
Aripiprazole Impurity 3 has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with various biological targets.
Mechanism of Action
Target of Action
Aripiprazole, the parent compound of Aripiprazole Impurity 3, exhibits high affinity for dopamine D2 and D3, serotonin 5-HT1a and 5-HT2a receptors
Mode of Action
Aripiprazole is known as a “dopamine system stabilizer” with a mechanism of action that exerts partial agonism with high affinity at dopamine D2 receptors and serotonin-5-HT1A receptors as well as antagonism at serotonin-5-HT2A receptors
Biochemical Pathways
Aripiprazole’s action involves multiple neurotransmitter systems. It reduces dopaminergic neurotransmission through partial agonism of D2 receptors, mainly in the mesolimbic and mesocortical pathways . It also has interactions with several serotonin receptor subtypes
Pharmacokinetics
Aripiprazole is metabolized by cytochrome P450 (CYP) 2D6 and CYP3A4, which mainly form its active metabolite dehydro-aripiprazole
Result of Action
Aripiprazole and its primary active metabolite induce mitochondrial toxicity, causing robust declines in cellular ATP and viability
Action Environment
The hydration process of Aripiprazole Form III to Form H1 follows a novel, dandelion sowing-like hydration mechanism . Both increases in temperature and external energy input accelerate the hydration process
Safety and Hazards
Future Directions
Future research could focus on improving the solubility and stability of Aripiprazole and its impurities, potentially through the use of inclusion complexes with other compounds . Additionally, the unique neurobiology of Aripiprazole suggests further exploration of these targets by novel and future biased ligand compounds .
Biochemical Analysis
Cellular Effects
Its parent compound, Aripiprazole, has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries
Molecular Mechanism
The parent compound, Aripiprazole, is known to have a unique mechanism of action, affecting multiple cellular pathways and having a complex effect on signal transduction and intracellular pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole Impurity 3 typically involves the reaction of 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone with various reagents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and buffers like phosphate buffer at specific pH levels .
Industrial Production Methods: In industrial settings, the production of Aripiprazole and its impurities, including Impurity 3, is carried out using high-performance liquid chromatography (HPLC) methods. These methods ensure the separation and identification of impurities, maintaining the purity of the final pharmaceutical product .
Chemical Reactions Analysis
Types of Reactions: Aripiprazole Impurity 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in the presence of a solvent like methanol.
Substitution: Halogens or alkylating agents, under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which are identified and quantified using advanced analytical techniques like mass spectrometry .
Comparison with Similar Compounds
Aripiprazole Impurity F: 7-{4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one.
Aripiprazole Impurity B: 1-(2,3-Dichlorophenyl)piperazine.
Aripiprazole Impurity C: 7-{4-[4-(2-Chlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one.
Uniqueness: Aripiprazole Impurity 3 is unique in its specific structural configuration and the particular reactions it undergoes during the synthesis and degradation of Aripiprazole. Its distinct chemical properties and interactions with biological targets set it apart from other impurities, making it a critical component in the comprehensive analysis of Aripiprazole’s safety and efficacy .
Properties
IUPAC Name |
7-but-3-enoxy-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-16-11-6-4-10-5-7-13(15)14-12(10)9-11/h2,4,6,9H,1,3,5,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZKENBUSFXYIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC2=C(CCC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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